molecular formula C14H22OS B5003984 6-(2,4-dimethylphenoxy)-1-hexanethiol

6-(2,4-dimethylphenoxy)-1-hexanethiol

Cat. No.: B5003984
M. Wt: 238.39 g/mol
InChI Key: LQIHHPXBRYDFJE-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)-1-hexanethiol is an organosulfur compound characterized by a hexanethiol backbone substituted with a 2,4-dimethylphenoxy group. The thiol (-SH) terminal group confers reactivity for applications in materials science, such as surface modification or polymer grafting, while the 2,4-dimethylphenoxy moiety enhances steric bulk and influences electronic properties .

Properties

IUPAC Name

6-(2,4-dimethylphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-12-7-8-14(13(2)11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIHHPXBRYDFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(2,4-dimethylphenoxy)-1-hexanethiol with analogous compounds, focusing on structural variations, physicochemical properties, and functional applications.

Substituent Effects on the Phenoxy Group

  • 6-[4-(5-Chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT): This compound () replaces the 2,4-dimethylphenoxy group with a benzoxazole-substituted phenoxy ring. The electron-withdrawing chlorine and benzoxazole groups reduce electron density at the phenoxy oxygen, altering mesogenic behavior when grafted onto polymers. Membranes incorporating CBPHT exhibit high thermal stability (decomposition >250°C) and ion conductivity (10⁻³ S/cm), making them suitable for proton-exchange membranes .
  • Ethyl 2-(2,4-Dimethylphenoxy)acetate (): Here, the hexanethiol chain is replaced by an ethyl acetate group. The shorter alkyl chain and ester functionality limit its use in polymer grafting but enhance solubility in organic solvents. The 2,4-dimethylphenoxy group’s electron-donating methyl groups increase the acidity of adjacent protons, necessitating harsh synthesis conditions (reflux with strong bases) compared to less substituted analogs .

Terminal Functional Group Variations

  • 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (Compound 4, ): This compound features a 1,3,4-oxadiazole ring linked to the 2,4-dimethylphenoxy group. The thiol group here is part of the heterocycle, conferring rigidity and planarity. This structural difference results in higher melting points (e.g., 166–168°C for derivatives) compared to linear hexanethiol analogs, which are likely liquids or low-melting solids. Such oxadiazole derivatives show promise in pharmaceuticals due to their bioactivity .
  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (): The piperidine and pyrimidine-dione moieties in this compound enable anti-mycobacterial activity, particularly against tuberculosis. While the 2,3-dimethylphenoxy group is structurally similar to 2,4-dimethylphenoxy, the spatial arrangement of methyl groups may influence binding to biological targets .

Alkyl Chain Length and Flexibility

  • N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (Compound 4c, ): With a shorter acetohydrazide chain, this derivative exhibits a melting point of 154–156°C, higher than expected for hexanethiol-based analogs. The reduced chain length limits conformational flexibility, favoring crystalline packing .

Physicochemical and Functional Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
This compound C₁₄H₂₂OS 254.39 Not reported Polymer grafting, surfactants
CBPHT () C₁₉H₂₀ClNO₂S 401.88 >250 (decomp.) Proton-exchange membranes
Compound 4 () C₁₉H₁₈N₄O₃S 406.43 166–168 Pharmaceutical intermediates
Ethyl 2-(2,4-dimethylphenoxy)acetate () C₁₂H₁₆O₃ 208.25 Liquid at RT Organic synthesis

Key Research Findings

  • Thermal Stability: CBPHT-based polymers () outperform simpler phenoxy-thiol derivatives due to benzoxazole’s thermal resilience. The target compound’s stability is likely intermediate, dependent on alkyl chain interactions .
  • Synthetic Challenges: Electron-donating groups (e.g., 2,4-dimethylphenoxy) require strong bases and reflux conditions for nucleophilic substitutions, as seen in . This contrasts with electron-deficient analogs, which react under milder conditions .
  • Biological Activity : Compounds with heterocycles (e.g., oxadiazoles in ) exhibit higher bioactivity than alkanethiols, highlighting the trade-off between structural complexity and functionality .

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